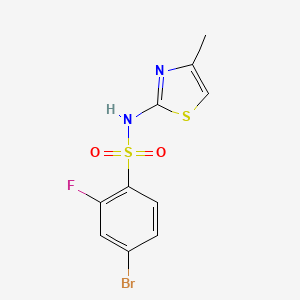
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1771023-86-9 . It has a molecular weight of 351.22 and is a pale-yellow to yellow-brown solid . This compound is used in scientific research, particularly in drug discovery, medicinal chemistry, and molecular biology.
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 351.22 . The storage temperature is 2-8°C .Scientific Research Applications
Photodynamic Therapy and Photosensitizing Agents
Compounds similar to 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been extensively studied for their photophysical and photochemical properties. These properties make them highly useful as photosensitizers in photodynamic therapy, an alternative cancer treatment method. The synthesized compounds show promising characteristics such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. They are particularly noted for their potential in treating cancer due to their remarkable photophysical properties and stability (Pişkin et al., 2020; Öncül et al., 2022).
Radiopharmaceuticals
The synthesis of N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides has been researched to develop new secondary labeling precursors for 18F-labeled compounds in radiopharmaceuticals. These compounds, including bromo-analogues, have been studied for their stability under various conditions, which is crucial for their application in medical imaging and treatment (Schirrmacher et al., 2003).
Antitumor Activity
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Notably, compounds like N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide have shown significant activity and selectivity towards specific cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Supramolecular Chemistry
Studies involving N-(4-bromobenzoyl)-substituted benzenesulfonamides have focused on understanding molecular packing and intermolecular interactions, essential for the development of materials with specific properties. These studies also explore the modulating effect of substituents on sulfonamide rings on the formation of diverse supramolecular architectures, beneficial in various chemical applications (Naveen et al., 2017).
Antimicrobial Agents
Certain benzenesulfonamide derivatives, such as fluorobenzamides containing thiazole and thiazolidine, have been synthesized and shown promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is noted to enhance their antimicrobial activity, indicating their potential as antimicrobial agents (Desai et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNVOCQNCZWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2615630.png)
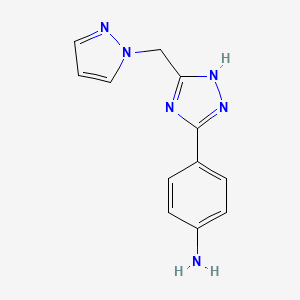

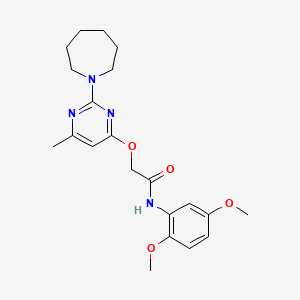

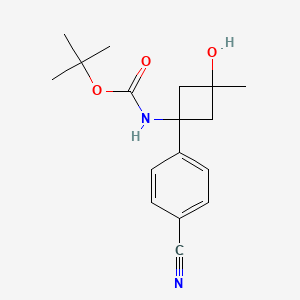
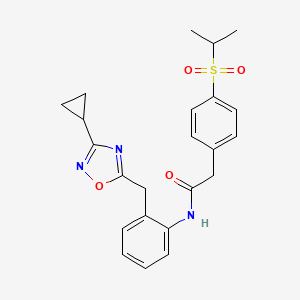
![3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2615644.png)
![6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2615647.png)
![2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2615648.png)
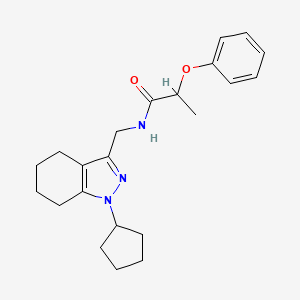
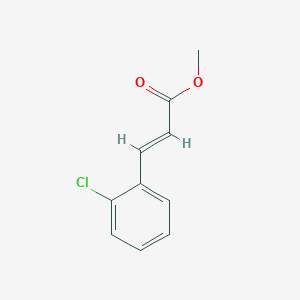
![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2615652.png)